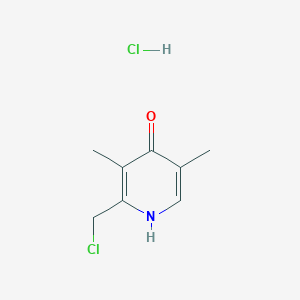
Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
説明
Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactions
Synthesis and Reactions of Biginelli-Compounds : The compound is studied in the context of Biginelli-compounds. Research has explored the methylation and acylation on related compounds and the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines. Intramolecular Friedl-Crafts acylation led to the formation of indeno[1,2-d]pyrimidines, demonstrating diverse synthetic pathways (Kappe & Roschger, 1989).
Ring Expansion Studies : The compound has been studied for its ability to rearrange and form derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate. These derivatives were observed to undergo acid-catalyzed ring contraction, highlighting its reactive nature and potential in synthetic chemistry (Bullock et al., 1972).
Microwave Irradiation in Synthesis : The compound has been synthesized via the modified Biginelli reaction under solvent-free conditions using microwave irradiation, indicating its relevance in modern, efficient synthetic methods (Chen, Liu, & Wang, 2012).
Oxidation Studies
- Oxidation with Selenium Dioxide : Research has focused on the oxidation of derivatives of the compound with selenium dioxide. The oxidation affected the methyl group, leading to various structural transformations, demonstrating its susceptibility to oxidative processes (Khanina & Dubur, 1982).
Crystallography and Molecular Structure
Crystal Structure Analysis : The compound's crystal structure has been studied, revealing details about hydrogen bonding and supramolecular architecture. This analysis is crucial for understanding its physical and chemical properties (Ou-Yang, Chang, & Zhao, 2013).
Conformational Analysis : X-ray crystal structure analysis and quantum chemical calculations have been used to study the structural and electronic characteristics of similar tetrahydropyrimidine derivatives. Such studies are vital for understanding the stereochemistry and reactivity of these compounds (Memarian et al., 2013).
Pharmacological Potential
Antimicrobial and Anticancer Properties : Some derivatives have shown promising antimicrobial and anticancer activities. This suggests potential therapeutic applications for derivatives of this compound in treating infectious diseases and cancer (Sharma et al., 2012).
Antitubercular Agents : Derivatives of the compound have been evaluated for antitubercular activity, showing significant potential against Mycobacterium tuberculosis, indicating its possible use in developing new treatments for tuberculosis (Trivedi et al., 2010).
Thermodynamic Properties
- Thermodynamic Studies : Combustion energies and enthalpies of formation have been experimentally obtained for esters of the compound, providing valuable data for understanding its stability and reactivity under various conditions (Klachko et al., 2020).
特性
IUPAC Name |
methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-8-4-6-10(7-5-8)13(18)12-11(14(19)21-3)9(2)16-15(20)17-12/h4-7,12H,1-3H3,(H2,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZUDLORHQXHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C(=C(NC(=O)N2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661686 | |
| Record name | Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914349-17-0 | |
| Record name | Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




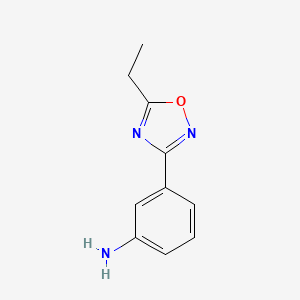

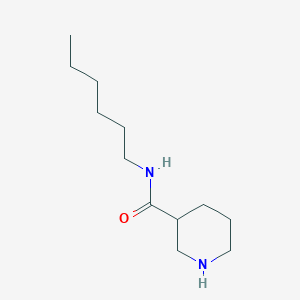
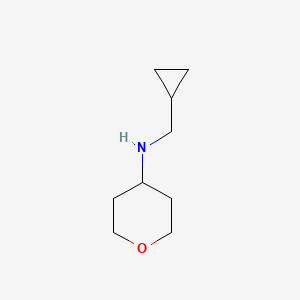

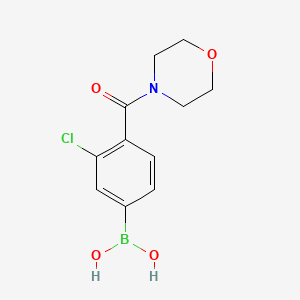
![4,4,5,5-Tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1418637.png)
![N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride](/img/structure/B1418638.png)


![3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1418641.png)

